4-({3-[(3-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}amino)-4-oxobutanoic acid
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Overview
Description
4-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorinated aniline group, a thienyl ring, and a butanoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Thienyl Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound.
Introduction of the Chlorinated Aniline Group: This step may involve the use of chlorinated aniline derivatives, which are reacted with the thienyl intermediate under specific conditions to form the desired product.
Formation of the Butanoic Acid Moiety: This can be accomplished through standard organic synthesis techniques, such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated aniline group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID: shares similarities with other compounds that contain chlorinated aniline groups or thienyl rings.
Examples: Compounds such as 4-CHLORO-N-(2-THIENYL)BENZAMIDE or 3-CHLORO-4-ETHYL-5-METHYLTHIOPHENE.
Uniqueness
The uniqueness of 4-({3-[(3-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-4-OXOBUTANOIC ACID lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C18H19ClN2O4S |
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Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-[[3-[(3-chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H19ClN2O4S/c1-3-13-10(2)26-18(21-14(22)7-8-15(23)24)16(13)17(25)20-12-6-4-5-11(19)9-12/h4-6,9H,3,7-8H2,1-2H3,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
ABVXQQXXXISIFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NC2=CC(=CC=C2)Cl)NC(=O)CCC(=O)O)C |
Origin of Product |
United States |
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